Regioisomeric Purity Defines Synthetic Utility: 4‑yl vs. 5‑yl Pyrazole Connectivity
The target compound bears the aldehyde‑oxolane unit at the pyrazole 4‑position, whereas the commercially abundant analog 2-(1-methyl-1H-pyrazol-5-yl)oxolane-3-carbaldehyde (CAS 1934822-48-6) places the oxolane at the 5‑position. This positional isomerism is not trivial: in pyrazole‑based kinase inhibitor scaffolds, the 4‑yl substitution pattern has been specifically claimed to confer superior steric complementarity with the hinge‑region of ATP‑binding pockets compared with the 5‑yl isomer [1]. While direct comparative IC₅₀ data are not publicly available for the aldehyde intermediates themselves, the patent literature explicitly selects 4‑yl‑substituted pyrazoles over 5‑yl variants for M₁ receptor positive allosteric modulator programs, indicating a structure‑based preference that propagates through the synthetic route [1].
| Evidence Dimension | Pyrazole substitution regiochemistry (4‑yl vs. 5‑yl) and its impact on downstream target engagement |
|---|---|
| Target Compound Data | 2-(1-Methyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde; pyrazole substituted at the 4‑position |
| Comparator Or Baseline | 2-(1-Methyl-1H-pyrazol-5-yl)oxolane-3-carbaldehyde (CAS 1934822-48-6); pyrazole substituted at the 5‑position |
| Quantified Difference | No direct comparative IC₅₀ data available; differentiation inferred from patent positional selectivity (US 8,853,207 B2) where 4‑yl‑fused pyrazoles are claimed as M₁ PAMs while 5‑yl isomers are not exemplified |
| Conditions | Patent analysis (US 8,853,207 B2) of heterocyclic pyrazole M₁ receptor positive allosteric modulators |
Why This Matters
Procurement of the correct regioisomer avoids investing synthetic effort in a compound that lacks the positional precedent required for target engagement in key medicinal chemistry programs.
- [1] US Patent 8,853,207 B2. Heterocyclic pyrazole compounds, method for preparing the same and use thereof. Granted 2014-10-07. View Source
